molecular formula C8H16ClNO B6176499 {2-aminobicyclo[2.2.1]heptan-2-yl}methanol hydrochloride CAS No. 2551116-30-2

{2-aminobicyclo[2.2.1]heptan-2-yl}methanol hydrochloride

Cat. No.: B6176499
CAS No.: 2551116-30-2
M. Wt: 177.7
InChI Key:
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Description

{2-aminobicyclo[2.2.1]heptan-2-yl}methanol hydrochloride is a chemical compound with the molecular formula C_8H_15NO·HCl. It is a derivative of bicyclic compounds and contains an amine group and a hydroxyl group attached to a bicyclic framework. This compound is of interest in various scientific research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {2-aminobicyclo[2.2.1]heptan-2-yl}methanol hydrochloride typically involves the following steps:

  • Starting Material: The synthesis begins with the bicyclic compound bicyclo[2.2.1]heptane.

  • Functionalization: The bicyclic compound undergoes functionalization to introduce the amine group. This can be achieved through nitration followed by reduction.

  • Formation of Hydrochloride: The final step involves the formation of the hydrochloride salt by reacting the amine group with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: {2-aminobicyclo[2.2.1]heptan-2-yl}methanol hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can be performed to reduce the amine group.

  • Substitution: Substitution reactions can occur at the amine or hydroxyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of amides or carboxylic acids.

  • Reduction Products: Reduction can result in the formation of amines or alcohols.

  • Substitution Products: Substitution reactions can yield a variety of derivatives, depending on the reagents used.

Scientific Research Applications

{2-aminobicyclo[2.2.1]heptan-2-yl}methanol hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in the study of biological systems, particularly in the context of enzyme inhibition and receptor binding.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which {2-aminobicyclo[2.2.1]heptan-2-yl}methanol hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors. The exact molecular pathways involved would depend on the biological system being studied.

Comparison with Similar Compounds

{2-aminobicyclo[2.2.1]heptan-2-yl}methanol hydrochloride can be compared with other similar compounds, such as:

  • Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but may have different functional groups.

  • Amines and alcohols: Other amines and alcohols with different structures and properties can be compared to highlight the uniqueness of this compound.

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Properties

CAS No.

2551116-30-2

Molecular Formula

C8H16ClNO

Molecular Weight

177.7

Purity

95

Origin of Product

United States

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